rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans
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Overview
Description
rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans is a synthetic organic compound with a unique cyclopropane ring structure
Preparation Methods
The synthesis of rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans typically involves the reaction of a suitable cyclopropane precursor with methoxymethyl and sulfonyl chloride groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, leading to the formation of substituted cyclopropane derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopropane ring, resulting in different oxidation states and derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new therapeutic agents.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans involves its interaction with molecular targets through its functional groups. The methoxymethyl and sulfonyl chloride groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans can be compared with other cyclopropane derivatives, such as:
rac-(1R,2R)-2-methoxycyclobutylmethanesulfonyl chloride: Similar in structure but with a different ring size and functional groups.
rac-(1R,2R)-2-methoxycyclopentanamine:
Properties
Molecular Formula |
C6H11ClO3S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-5-3-6(5,4-10-2)11(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
JSRZGBQHGYSMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(COC)S(=O)(=O)Cl |
Origin of Product |
United States |
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